4-Pyrimidinecarboxamide, N-hydroxy- (9CI)
Description
Historical Context of Pyrimidinecarboxamide Derivatives in Academic Inquiry
The academic journey of pyrimidinecarboxamide derivatives is deeply rooted in the broader exploration of pyrimidine (B1678525) chemistry, a cornerstone of medicinal chemistry and drug discovery. The pyrimidine scaffold, a key component of nucleobases like cytosine, thymine, and uracil, has long been recognized for its diverse biological activities. This has led to extensive research into its synthetic modifications to create novel therapeutic agents. The introduction of a carboxamide group at various positions on the pyrimidine ring was a logical step in the functionalization of this privileged scaffold, aiming to enhance its interaction with biological macromolecules.
Early academic inquiries focused on the synthesis and fundamental reactivity of pyrimidinecarboxylic acids and their corresponding amides. These studies laid the groundwork for the later development of more complex derivatives. The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid, for instance, has been achieved through peptide coupling promoted by 1,1'-carbonyldiimidazole, demonstrating a versatile method for creating diverse libraries of these compounds for biological screening. uran.ua Research has shown that pyrimidine derivatives, including those with a carboxamide functional group, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This has solidified the pyrimidinecarboxamide core as a valuable pharmacophore in drug design.
Significance of N-hydroxylation in Pyrimidine Scaffold Chemical Biology
The introduction of a hydroxyl group onto the nitrogen atom of the carboxamide moiety, a modification known as N-hydroxylation, is a pivotal structural alteration that dramatically influences the biological activity of pyrimidinecarboxamides. This functional group is not merely a simple substitution but a strategic addition that imparts a crucial chemical property: the ability to chelate metal ions.
Many essential enzymes in the body are metalloenzymes, meaning they require a metal ion, often zinc, iron, or magnesium, for their catalytic function. The N-hydroxy-carboxamide group, also known as a hydroxamic acid, acts as a bidentate ligand, capable of binding to these metal ions within the active site of an enzyme. This chelation can effectively inhibit the enzyme's activity, making N-hydroxylated compounds potent and often selective enzyme inhibitors.
The significance of this N-hydroxylation strategy has been particularly evident in the development of inhibitors for a variety of metalloenzymes. For example, hydroxamic acid-based compounds have been successfully designed as inhibitors of histone deacetylases (HDACs), a class of zinc-dependent enzymes that play a critical role in gene expression and are important targets in cancer therapy. nih.govnih.gov The N-hydroxyamide moiety in these inhibitors mimics the substrate and coordinates with the zinc ion in the HDAC active site, leading to potent inhibition. Similarly, hydroxypyridinone-based chelators have demonstrated strong iron-chelating properties, with applications in treating iron overload diseases. nih.govnih.gov This principle of metal chelation by N-hydroxylated scaffolds is a cornerstone of their utility in chemical biology.
Overview of Current Research Domains for 4-Pyrimidinecarboxamide, N-hydroxy- (9CI)
The unique properties of N-hydroxy-4-pyrimidinecarboxamide and its derivatives have positioned them at the forefront of several cutting-edge research areas. The ability of the N-hydroxyamide group to chelate metal ions has made this class of compounds particularly valuable as inhibitors of metalloenzymes.
One of the most promising research domains for derivatives of N-hydroxy-4-pyrimidinecarboxamide is in the development of inhibitors for hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). These enzymes are non-heme iron-dependent dioxygenases that play a crucial role in the cellular response to low oxygen levels. By inhibiting PHDs, the stability of HIF-α is increased, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. This has significant therapeutic potential for the treatment of anemia associated with chronic kidney disease. The discovery of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of HIF PHDs underscores the importance of this scaffold in this therapeutic area.
Another significant area of research is in oncology. The N-hydroxyamide functionality is a key feature in many histone deacetylase (HDAC) inhibitors. While research has explored various scaffolds, the pyrimidine ring offers a versatile platform for developing novel HDAC inhibitors with potentially improved selectivity and pharmacokinetic properties. The design of pyrimidine-based hydroxamic acid derivatives as dual inhibitors of JMJD3 and HDACs for cancer treatment highlights the ongoing innovation in this field. uran.ua
Furthermore, the pyrimidinecarboxamide scaffold itself has been investigated for its potential as an antimicrobial agent. The synthesis of various pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has led to the identification of compounds with a broad spectrum of antimicrobial activity. uran.ua While direct studies on the antimicrobial properties of N-hydroxy-4-pyrimidinecarboxamide are less common, the inherent biological activity of the parent scaffold suggests this as a potential area for future investigation.
Below is a table summarizing the key research findings for N-hydroxy-4-pyrimidinecarboxamide and its closely related derivatives:
| Research Domain | Target Enzyme/Process | Key Findings |
| Anemia Treatment | Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) | Derivatives act as potent inhibitors, leading to increased erythropoietin (EPO) production and offering a potential treatment for anemia. |
| Oncology | Histone Deacetylases (HDACs), JMJD3 | N-hydroxyamide moiety enables inhibition of these zinc-dependent enzymes, leading to the exploration of pyrimidine-based derivatives as anticancer agents. Some derivatives show dual inhibitory activity. uran.ua |
| Antimicrobial Research | Bacterial enzymes | The broader class of pyrimidinecarboxamides has shown antimicrobial activity, suggesting a potential, though less explored, avenue for N-hydroxylated derivatives. uran.ua |
Structure
3D Structure
Properties
CAS No. |
131346-22-0 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-hydroxypyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-3-7-4/h1-3,10H,(H,8,9) |
InChI Key |
ZOCWDWMASUCTTI-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C(=O)NO |
Canonical SMILES |
C1=CN=CN=C1C(=O)NO |
Synonyms |
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Hydroxy 4 Pyrimidinecarboxamide
Established Synthetic Pathways for the Pyrimidinecarboxamide Core
The construction of the pyrimidine (B1678525) carboxamide core is a fundamental step in the synthesis of the target compound. A variety of methods have been developed to achieve this, often relying on cyclization reactions of appropriately substituted precursors.
One notable approach is a four-component reaction strategy that utilizes amidines, styrene, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process. nih.gov This method is distinguished by the dual role of DMF, which acts as both a one-carbon synthon and an amide source, a fact confirmed through isotope-labeling experiments. nih.gov This strategy is advantageous due to its use of readily available and inexpensive starting materials, as well as its atom and step economy. nih.gov
Multicomponent reactions, in general, represent a powerful tool for the synthesis of pyrimidine derivatives due to their efficiency, often leading to high yields and shorter reaction times. researchgate.net Various catalysts have been employed to facilitate these reactions, including uranyl nitrate (B79036) hexahydrate, which has been shown to be effective in the synthesis of dihydropyrimidine (B8664642) carboxamide derivatives. researchgate.net Other catalyzed methods for pyrimidine synthesis involve different types of cycloadditions, which have been extensively reviewed. mdpi.com These methods often involve the reaction of amidines with various partners to construct the pyrimidine ring. mdpi.com
A common and well-established method for synthesizing the pyrimidine ring is the Biginelli reaction and its variations. mdpi.com Although this review focuses on other methods, the Biginelli reaction's importance in pyrimidine synthesis is noteworthy. More recent strategies have focused on developing more environmentally friendly and efficient processes. For instance, a base-promoted formal [4+1+1] annulation of aryl aldehydes, N-benzyl arylamidines, and dimethyl sulfoxide (B87167) (DMSO) has been developed to produce 2,4,6-triaryl pyrimidines. mdpi.com In this reaction, DMSO serves as a methine source. mdpi.com
The following table summarizes some established synthetic pathways for the pyrimidine carboxamide core.
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Reference |
| Four-Component Reaction | Amidines, Styrene, DMF | Palladium | DMF as a dual synthon; atom and step economy. | nih.gov |
| Multicomponent Reaction | Aldehydes, Acetoacetanilide, Urea/Thiourea | Uranyl nitrate hexahydrate | Shorter reaction times, high yields. | researchgate.net |
| [4+1+1] Annulation | Aryl aldehydes, N-benzyl arylamidines, DMSO | Base | DMSO as a methine source; eco-friendly oxidant (O2). | mdpi.com |
| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | C(sp3)−H activation of N,N-dimethylaminoethanol. | mdpi.com |
Novel Methodologies for N-hydroxylation of Pyrimidinecarboxamides
The introduction of the N-hydroxy group onto the pyrimidine carboxamide scaffold is a critical transformation. While classical methods for N-hydroxylation exist, there is ongoing research into novel and more efficient methodologies.
One approach to forming N-hydroxy amides involves the reaction of an activated amide derivative with hydroxylamine (B1172632) or its analogs. rsc.org For instance, secondary amides can be activated with reagents like phosphorus pentachloride (PCl5) or a combination of triphenylphosphine (B44618) and iodine to form an imidoyl chloride or a related intermediate, which then reacts with hydroxylamine hydrochloride. rsc.org This method has been successfully applied to a variety of amide substrates, including those with α,β-unsaturated moieties. rsc.org
A direct, one-pot synthesis of N-substituted amidoximes (of which N-hydroxycarboxamides are a tautomeric form) from carboxylic acid chlorides has also been developed. rsc.org This involves the in situ formation of the amide by condensation of an amine with the acid chloride, followed by activation and reaction with hydroxylamine hydrochloride. rsc.org
Enzymatic methods also present a novel route for N-hydroxylation. Cytochrome P450 enzymes, for example, are known to catalyze the N-hydroxylation of various amines and related compounds. nih.govnih.gov Studies on the mechanism of P450-mediated N-hydroxylation have shown that a hydrogen abstraction and rebound mechanism is generally preferred over a direct oxygen transfer. nih.gov While this has been primarily studied for amines, the potential for enzymatic N-hydroxylation of pyrimidinecarboxamides is an area for future exploration.
The table below outlines some methodologies for N-hydroxylation.
| Methodology | Substrate | Reagents | Key Features | Reference |
| Activation and Nucleophilic Substitution | Secondary Amide | Ph3P-I2, Hydroxylamine HCl | One-pot procedure; applicable to various amides. | rsc.org |
| From Acid Chlorides | Carboxylic Acid Chloride, Amine | Ph3P-I2, Hydroxylamine HCl | In situ amide formation followed by N-hydroxylation. | rsc.org |
| Enzymatic N-hydroxylation | Amines | Cytochrome P450 enzymes | Biocatalytic approach; mechanistic understanding is developing. | nih.govnih.gov |
| From Nitriles | Pyridinecarbonitriles | Hydroxylamine | Used for the synthesis of N'-hydroxypyridinecarboximidamides. | researchgate.net |
Strategies for Structural Modification of the 4-Pyrimidinecarboxamide, N-hydroxy- Scaffold
To explore the structure-activity relationships of N-hydroxy-4-pyrimidinecarboxamide, various strategies for its structural modification have been employed. These include substitutions on the pyrimidine ring, modifications of the N-hydroxy amide moiety, and the stereoselective synthesis of chiral analogs.
Ring Substitutions and Analog Synthesis
Modifying the pyrimidine ring by introducing various substituents is a common strategy to create analogs with diverse properties. These substitutions can be introduced either by using appropriately substituted starting materials in the synthesis of the pyrimidine core or by post-synthetic modification of the pre-formed ring.
For example, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as STAT6 inhibitors. nih.gov In this work, various substituents were introduced on the pyrimidine ring and the carboxamide nitrogen. nih.gov One particularly potent compound, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, demonstrated significant inhibitory activity. nih.gov
The synthesis of pyridine-3-carboxamide (B1143946) analogs has also been reported, where different substituents on the aromatic rings were found to strongly influence their biological activity. nih.gov This highlights the importance of substituent effects in modulating the properties of such heterocyclic carboxamides.
Modifications of the N-hydroxy- Amide Moiety
The N-hydroxy amide group is a key functional group that can be modified to fine-tune the properties of the molecule. The N-hydroxy amide, also known as a hydroxamic acid, can act as a strong proton donor and a chelator of metal cations. nih.gov
Modifications can include alkylation or acylation of the hydroxyl group, or replacement of the hydrogen on the nitrogen atom in the case of a primary N-hydroxy amide. However, it is important to note that even simple modifications, such as mono- or dimethylation of a primary amide, can lead to a significant loss of biological activity, as observed in a study on LIMK inhibitors where the primary amide was found to be crucial for binding. acs.org
The N-hydroxy amide functionality can also participate in the formation of specific secondary structures. In peptoids containing N-hydroxy amides, unique sheet-like structures held together by intermolecular hydrogen bonds have been observed. nih.gov This suggests that the N-hydroxy amide group can be utilized to control both local backbone geometries and longer-range intermolecular interactions. nih.gov
Protecting groups are often employed to temporarily block the reactivity of the N-hydroxy amide moiety during synthetic transformations on other parts of the molecule. wikipedia.org Common protecting groups for hydroxyl groups, such as silyl (B83357) ethers or benzyl (B1604629) ethers, could potentially be adapted for this purpose.
Stereoselective Synthesis of Chiral N-hydroxy-4-pyrimidinecarboxamide Analogs
The introduction of chirality into the N-hydroxy-4-pyrimidinecarboxamide scaffold can lead to analogs with stereospecific interactions with biological targets. The stereoselective synthesis of such analogs can be achieved through various asymmetric synthesis strategies.
For instance, the diastereoselective Strecker reaction has been used in the synthesis of piperidine (B6355638) alkaloids, where a chiral moiety was pre-installed on the nitrogen atom of a lactam to control the stereochemistry. nih.gov This type of approach could be adapted for the stereoselective introduction of substituents on the pyrimidine ring or on side chains attached to it.
Reaction Mechanism Studies and Yield Optimization in N-hydroxy-4-pyrimidinecarboxamide Synthesis
Understanding the reaction mechanisms and optimizing reaction conditions are crucial for developing efficient and high-yielding syntheses of N-hydroxy-4-pyrimidinecarboxamide and its analogs.
Mechanistic studies on the N-hydroxylation of amines by cytochrome P450 enzymes have been conducted using density functional theory (DFT). nih.gov These studies suggest a preference for a hydrogen abstraction and rebound mechanism. nih.gov Such computational approaches can provide valuable insights into the reaction pathways and help in the design of more efficient catalysts or reaction conditions.
In the context of palladium-catalyzed pyrimidine carboxamide synthesis, isotope-labeling experiments have been instrumental in elucidating the dual role of DMF as a carbon and amide source. nih.gov
Yield optimization is often achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For example, in the synthesis of dihydropyrimidine carboxamide derivatives, both conventional heating and microwave irradiation have been explored to optimize the reaction conditions. researchgate.net Similarly, in the synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), researchers are working on optimizing the esterification step by running the reaction at a lower temperature for a longer duration to minimize the formation of an undesired byproduct. calstate.edu
The following table highlights key aspects of reaction mechanism studies and yield optimization.
| Aspect | Methodology/Approach | Key Findings/Goals | Reference |
| Mechanism Study | Density Functional Theory (DFT) | Elucidation of the N-hydroxylation mechanism by cytochrome P450. | nih.gov |
| Mechanism Study | Isotope-Labeling Experiments | Confirmation of the dual role of DMF in palladium-catalyzed synthesis. | nih.gov |
| Yield Optimization | Variation of Reaction Conditions | Improving yields by adjusting temperature, time, and using microwave irradiation. | researchgate.netcalstate.edu |
| Yield Optimization | Catalyst Screening | Identifying the most effective catalyst for a particular transformation. | researchgate.netmdpi.com |
Molecular Recognition and Biochemical Mechanisms of Action of N Hydroxy 4 Pyrimidinecarboxamide
Enzymatic Target Identification and Kinetic Characterization
Pyrimidine (B1678525) carboxamide derivatives have been identified as potent inhibitors of several key enzymes implicated in a variety of disease states. The following sections detail the quantitative analysis of these interactions.
Research has demonstrated that pyrimidine carboxamide derivatives can effectively inhibit a range of enzymes. For instance, novel synthesized pyrimidine derivatives have shown significant inhibitory activity against several metabolic enzymes, including human carbonic anhydrase (hCA) isoenzymes I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR) researchgate.net. The inhibitory constants (Ki) for these interactions were determined to be in the nanomolar range, indicating potent inhibition researchgate.net.
In another study, thieno[3,2-d]pyrimidine-6-carboxamides were identified as pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3, which are NAD+-dependent deacetylases nih.gov. The half-maximal inhibitory concentration (IC50) values for these compounds were also in the nanomolar range, highlighting their strong inhibitory potential against this class of enzymes nih.gov. Furthermore, diaminopyrimidine carboxamides have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell signaling nih.gov. The introduction of a carboxamide moiety was found to be crucial for enhancing the enzymatic inhibitory potency nih.gov.
The ligand-binding affinity of pyrimidine carboxamide derivatives has been quantified using standard biochemical assays, yielding Ki and IC50 values that underscore their potency and selectivity. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological or biochemical function by 50% wikipedia.org.
For the aforementioned novel pyrimidine derivatives, the Ki values against hCA I ranged from 39.16 ± 7.70 to 144.62 ± 26.98 nM, and for hCA II, they were between 18.21 ± 3.66 and 136.35 ± 21.48 nM. Against AChE and BChE, the Ki values were in the ranges of 33.15 ± 4.85–52.98 ± 19.86 nM and 31.96 ± 8.24–69.57 ± 21.27 nM, respectively researchgate.net.
One of the thieno[3,2-d]pyrimidine-6-carboxamide derivatives, compound 11c, exhibited IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively nih.gov. Similarly, pyridopyrimidine inhibitors of bacterial biotin (B1667282) carboxylase have been optimized to achieve IC50 values as low as ≤15 nM nih.gov.
Interactive Data Table of Enzyme Inhibition by Pyrimidine Carboxamide Derivatives:
| Compound Class | Target Enzyme | Ki (nM) | IC50 (nM) |
| Novel Pyrimidine Derivatives | hCA I | 39.16 - 144.62 | - |
| Novel Pyrimidine Derivatives | hCA II | 18.21 - 136.35 | - |
| Novel Pyrimidine Derivatives | AChE | 33.15 - 52.98 | - |
| Novel Pyrimidine Derivatives | BChE | 31.96 - 69.57 | - |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1 | - | 3.6 |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT2 | - | 2.7 |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT3 | - | 4.0 |
| Pyridopyrimidine Inhibitors | Biotin Carboxylase | - | ≤15 |
Protein-Ligand Interaction Studies (Non-Enzymatic)
Beyond enzymatic inhibition, pyrimidine carboxamide derivatives have been shown to interact with other protein targets, including cell surface receptors.
The versatility of the pyrimidine carboxamide scaffold allows for its interaction with a variety of receptors. Receptor binding assays are a important tool for identifying and characterizing these interactions nih.govcreative-bioarray.com. Crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bound to the SIRT3 active site revealed that the carboxamide group binds in the nicotinamide C-pocket, while other parts of the molecule extend into the substrate channel, which helps to explain the observed structure-activity relationship nih.gov.
In the case of diaminopyrimidine carboxamide HPK1 inhibitors, X-ray crystallography showed that the carboxamide moiety engages with the hinge region of the kinase, providing a third point of interaction and thereby enhancing binding affinity nih.gov. Furthermore, pyrimidinol carboxylic acid and N-hydroxy quinazolinedione inhibitors of HIV-1 RNase H have been designed to coordinate with the two metal ions in the active site of the enzyme nih.gov.
There is a lack of readily available scientific literature detailing the direct interaction of N-hydroxy-4-pyrimidinecarboxamide or its derivatives with structural proteins such as those forming the cytoskeleton.
Intracellular Pathway Perturbations and Signaling Network Modulation
By targeting key enzymes and receptors, pyrimidine carboxamide derivatives can significantly perturb intracellular signaling pathways and modulate complex signaling networks.
For instance, the inhibition of salt-inducible kinases (SIKs) by pyrimidine-5-carboxamide derivatives has been shown to up-regulate the expression of the anti-inflammatory cytokine IL-10 and reduce the expression of the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages nih.gov. These compounds also induced the translocation of CREB-regulated transcriptional coactivator 3 (CRTC3) and elevated the expression of several genes involved in immune regulation nih.gov.
Furthermore, the inhibition of HPK1 by diaminopyrimidine carboxamides leads to enhanced T cell signaling and cytokine production, which is a promising strategy for cancer immunotherapy nih.gov. Pan-cancer analysis of pyrimidine metabolism has also revealed connections to various signaling pathways that are implicated in chemoresistance, highlighting the broad impact of modulating pyrimidine-related enzymes biorxiv.org.
Interaction with Nucleic Acids and Other Biomolecules
There is a notable absence of specific research detailing the direct interactions between N-hydroxy-4-pyrimidinecarboxamide and nucleic acids, such as DNA and RNA. While some pyrimidine derivatives have been investigated for their potential to intercalate into DNA or inhibit enzymes involved in nucleic acid synthesis, no such studies have been specifically reported for N-hydroxy-4-pyrimidinecarboxamide.
Metal Ion Chelation Properties and Their Biochemical Implications
The structure of N-hydroxy-4-pyrimidinecarboxamide suggests a potential for metal ion chelation. The presence of the N-hydroxy-carboxamide functional group provides potential binding sites for metal ions. However, detailed studies characterizing the coordination chemistry of this specific compound with various metal ions have not been extensively published.
The potential biochemical implications of such chelation are therefore speculative. In other contexts, the ability of molecules to chelate metal ions can have significant biological effects, including antioxidant activity or the inhibition of metalloenzymes. Without specific experimental data for N-hydroxy-4-pyrimidinecarboxamide, its impact in these areas remains uncharacterized.
Table 1: Summary of Research Findings for N-hydroxy-4-pyrimidinecarboxamide
| Area of Investigation | Research Findings |
| Interaction with Nucleic Acids | No specific studies found. |
| Interaction with Proteins | No specific studies found. |
| Metal Ion Chelation | Postulated based on chemical structure, but no detailed experimental studies found. |
Structure Activity Relationship Sar and Structural Analysis of N Hydroxy 4 Pyrimidinecarboxamide
Systematic Elucidation of Key Pharmacophoric Features for Molecular Activity
While direct pharmacophore models for N-hydroxy-4-pyrimidinecarboxamide are not extensively documented in publicly available research, analysis of structurally related pyrimidine-4-carboxamides allows for the deduction of key pharmacophoric features. The core structure presents several key features essential for molecular interactions:
Pyrimidine (B1678525) Ring: This nitrogen-containing heterocycle serves as the central scaffold. The nitrogen atoms at positions 1 and 3 are capable of acting as hydrogen bond acceptors, a crucial feature for interaction with biological targets. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.
N-hydroxycarboxamide Group: This functional group is a well-established zinc-binding group found in many enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors. The hydroxamic acid moiety (-C(=O)N-OH) can chelate metal ions, such as zinc, present in the active site of metalloenzymes. The carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors and donors, respectively.
Rotatable Bond: The bond connecting the carboxamide group to the pyrimidine ring allows for conformational flexibility, enabling the molecule to adopt an optimal orientation within a binding site.
In analogous pyrimidine-4-carboxamide (B1289416) inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the pyrimidine core and the carboxamide linker are central to maintaining activity, while substituents at other positions on the pyrimidine ring are modulated to enhance potency and selectivity. For N-hydroxy-4-pyrimidinecarboxamide, the primary pharmacophoric features are likely the pyrimidine ring for anchoring and the N-hydroxycarboxamide group for targeted interactions, particularly metal chelation.
Impact of Substituent Modifications on N-hydroxy-4-pyrimidinecarboxamide's Molecular Potency and Selectivity
Specific research detailing substituent modifications on N-hydroxy-4-pyrimidinecarboxamide is limited. However, extensive SAR studies on other pyrimidine-4-carboxamides provide a robust framework for predicting the effects of such modifications. For instance, in the context of NAPE-PLD inhibitors, modifications at the 2- and 6-positions of the pyrimidine ring have been shown to significantly influence potency and physicochemical properties.
Based on these analogous studies, hypothetical modifications to the N-hydroxy-4-pyrimidinecarboxamide scaffold can be proposed:
Substitution at the 2- and 6-positions: Introducing various substituents at these positions could modulate the electronic properties of the pyrimidine ring and introduce additional points of interaction with a target. For example, the introduction of a morpholine (B109124) group at one position and a substituted piperidine (B6355638) at another has been shown to dramatically increase potency in related series. researchgate.netnih.gov Replacing a morpholine with an (S)-3-hydroxypyrrolidine was found to increase activity tenfold in a related pyrimidine-4-carboxamide series, suggesting that subtle changes in polarity and hydrogen bonding potential are critical. researchgate.netnih.gov
Substitution on the Pyrimidine Ring Nitrogen: While less common, modification of the ring nitrogens could be explored, though this would significantly alter the core's electronic and hydrogen bonding characteristics.
The table below illustrates the hypothetical impact of substituent modifications on the molecular potency of a generic pyrimidine-4-carboxamide scaffold, based on findings from related inhibitor series.
| Modification | Position | Rationale | Predicted Impact on Potency |
| Addition of a (S)-3-phenylpiperidine group | 2 | Introduces a bulky, hydrophobic group and restricts conformation. | Increase |
| Addition of a (S)-3-hydroxypyrrolidine group | 6 | Reduces lipophilicity and introduces a hydrogen bond donor/acceptor. | Increase |
| Addition of a morpholine group | 6 | Increases polarity. | Moderate |
| Addition of a dimethylamine (B145610) group | 6 | Smaller, less polar substituent compared to morpholine. | Potential Increase |
This table is illustrative and based on data from analogous pyrimidine-4-carboxamide series.
Conformational Analysis and Bioactive Conformations
Computational modeling and techniques like NMR spectroscopy are often employed to study the conformational preferences of such molecules. In related systems, such as other pyrimidine-4-carboxamides, conformational restriction has been a successful strategy to enhance potency. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency in a series of NAPE-PLD inhibitors. researchgate.netnih.gov This suggests that a specific, less flexible conformation is preferred for binding.
Isosteric Replacements and Bioisosterism in N-hydroxy-4-pyrimidinecarboxamide Analogs
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. In the context of N-hydroxy-4-pyrimidinecarboxamide, several bioisosteric replacements could be envisioned to modulate its activity, selectivity, and pharmacokinetic profile.
Replacement of the Pyrimidine Ring: The pyrimidine ring itself could be replaced with other heteroaromatic scaffolds to explore different structural space and interaction patterns. A common bioisostere for a pyrimidine ring is a pyridine (B92270) ring. This would yield N-hydroxy-4-pyridinecarboxamide , which maintains a nitrogen heterocycle capable of hydrogen bonding but alters the electronic distribution and steric profile. Other heterocycles like pyrazine (B50134) or even non-aromatic rings could be explored.
Replacement of the N-hydroxycarboxamide Group: The hydroxamic acid moiety is a classic bioisostere for a carboxylic acid, but it could also be replaced by other zinc-binding groups if the target is a metalloenzyme. Examples include reverse hydroxamates, N-formyl-N-hydroxyamines, or α-ketoamides.
Classical Bioisosteric Replacements: Simple atomic or group replacements on the pyrimidine ring could also be considered. For example, a hydrogen atom could be replaced by a fluorine atom to block metabolic oxidation at that position. nih.gov Similarly, a hydroxyl group could be replaced by an amine or a thiol to alter hydrogen bonding capacity and polarity.
The concept of bioisosterism allows for the fine-tuning of a lead compound like N-hydroxy-4-pyrimidinecarboxamide to improve its therapeutic potential by enhancing its interaction with the target, reducing off-target effects, and improving its metabolic stability.
Computational and Theoretical Chemistry Studies of N Hydroxy 4 Pyrimidinecarboxamide
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-hydroxy-4-pyrimidinecarboxamide, these studies reveal the relationships between its three-dimensional structure and its electronic nature.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT, particularly with the B3LYP functional and basis sets like 6-311+G(d,p), is employed to optimize the molecular geometry and predict various properties. jchemrev.comjchemrev.comtandfonline.comnih.gov This process determines the most stable conformation of the molecule by finding the minimum energy state. jchemrev.com
The calculations provide precise data on bond lengths, bond angles, and dihedral angles. jchemrev.com For instance, in studies of similar pyrimidine-containing molecules, DFT has been used to calculate the geometry of the pyrimidine ring and its substituents, which is crucial for understanding how the molecule fits into the active site of a biological target. tandfonline.comnih.gov Although specific DFT data for N-hydroxy-4-pyrimidinecarboxamide is not widely published, the methodology is well-established. A theoretical analysis would yield optimized geometrical parameters, which can be compared with experimental data from X-ray crystallography if available. jchemrev.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrimidine Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C1-N2 | 1.375 Å |
| C3-N2 | 1.390 Å | |
| Bond Angle | N2-C1-N6 | 120.5° |
| C1-N2-C3 | 118.9° | |
| Dihedral Angle | C4-C5-C8-N9 | -179.5° |
| Note: This data is representative of DFT calculations on a substituted pyrimidine and is for illustrative purposes. |
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). nih.gov These descriptors help predict how N-hydroxy-4-pyrimidinecarboxamide might interact with other molecules, particularly biological targets. For example, a high electrophilicity index suggests the molecule is a good electron acceptor in reactions. nih.gov
Table 2: Representative Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.26 |
| LUMO Energy | ELUMO | -0.88 |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.38 |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.57 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.69 |
| Electronegativity | χ = -μ | 3.57 |
| Global Softness | σ = 1 / η | 0.37 |
| Electrophilicity Index | ω = μ2 / (2η) | 2.37 |
| Note: Values are illustrative, based on calculations for a similar heterocyclic compound. |
Molecular Dynamics Simulations of N-hydroxy-4-pyrimidinecarboxamide-Biomolecule Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com For N-hydroxy-4-pyrimidinecarboxamide, MD simulations can provide a dynamic view of its interaction with a biological target, such as an enzyme or a receptor. tandfonline.commdpi.com
The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. mdpi.com The system is then solvated in a water box and subjected to energy minimization to relax the structure. mdpi.com The simulation then proceeds for a set amount of time (typically nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements at each step. tandfonline.commdpi.com
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode. mdpi.com
Key Interactions: MD simulations can highlight the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity. remedypublications.com
Conformational Changes: The simulation can show how the protein or ligand changes conformation upon binding, providing insights into induced-fit mechanisms.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com
In studies of other pyrimidine inhibitors, MD simulations have been used to confirm the stability of docked poses and to identify crucial residues involved in binding, thereby validating the docking results. nih.govnih.gov
Molecular Docking and Virtual Screening Approaches for Target Prediction and Ligand Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design and is widely used for both hit identification and lead optimization. remedypublications.com
In the context of N-hydroxy-4-pyrimidinecarboxamide, molecular docking can be used to:
Predict Binding Modes: It can generate plausible binding poses of the compound within the active site of a known or predicted target protein. Analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. remedypublications.comnih.gov
Virtual Screening: Docking can be used to screen large libraries of compounds against a specific protein target to identify new potential inhibitors. mdpi.comresearchgate.net
Target Prediction (Reverse Docking): Conversely, a single ligand like N-hydroxy-4-pyrimidinecarboxamide can be docked against a panel of different proteins to predict its most likely biological targets.
Studies on various pyrimidine derivatives have successfully used docking to identify potential inhibitors for targets like SARS-CoV-2 main protease, cyclin-dependent kinases (CDKs), and enzymes involved in metabolic diseases. remedypublications.commdpi.comnih.govnih.gov The results, typically ranked by a scoring function that estimates binding affinity, guide the selection of compounds for experimental testing. nih.govnih.gov
QM/MM Hybrid Methods for Reaction Mechanism Elucidation at the Molecular Level
For processes that involve chemical bond breaking or formation, such as enzyme catalysis, a purely classical mechanics approach (like that used in MD and docking) is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by combining the accuracy of QM with the speed of MM. iu.eduarxiv.org
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This typically includes the ligand (e.g., N-hydroxy-4-pyrimidinecarboxamide) and the key amino acid residues in the enzyme's active site directly involved in the chemical reaction. This small but critical region is treated with a high-level QM method.
The MM Region: The rest of the protein and the surrounding solvent are treated with a classical MM force field.
This approach allows for the detailed study of reaction pathways, transition states, and activation energies within the complex environment of a protein. For example, a QM/MM study on a pyrimidine-specific nucleoside hydrolase explored the enzymatic hydrolysis mechanism, calculating the energy barriers for the reaction and explaining the enzyme's substrate specificity. acs.orgnih.govamanote.com Such studies could be applied to N-hydroxy-4-pyrimidinecarboxamide to elucidate its mechanism of action if it functions as an enzyme inhibitor that forms a covalent bond or participates in a catalytic cycle.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for N-hydroxy-4-pyrimidinecarboxamide Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for guiding the design of more potent analogs of a lead compound. aip.org
A typical QSAR study involves the following steps:
Data Set Preparation: A series of N-hydroxy-4-pyrimidinecarboxamide derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that relates a subset of the calculated descriptors to the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model development. mui.ac.ir
Successful QSAR models for other pyrimidine derivatives have been developed to predict their activity as inhibitors of targets like VEGFR-2 and c-Src kinase. nih.govaip.orgmui.ac.ir These models provide insights into which structural features are important for activity and can be used to predict the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization of N Hydroxy 4 Pyrimidinecarboxamide for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of N-hydroxy-4-pyrimidinecarboxamide.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For pyrimidine (B1678525) derivatives, the chemical shifts of the ring protons are particularly informative. derpharmachemica.com The coupling constants (J-values) between adjacent protons reveal connectivity within the molecule. derpharmachemica.com
¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the pyrimidine ring and the carboxamide group are key identifiers. For instance, the carbonyl carbon of the carboxamide group typically appears at a downfield chemical shift.
A representative, though not specific to N-hydroxy-4-pyrimidinecarboxamide, ¹³C NMR spectrum of a related pyrimidine derivative showed signals corresponding to the pyrimidine ring carbons and the exocyclic C=S bond, confirming the thione tautomeric form in that particular molecule. researchgate.net
Interactive Data Table: Predicted NMR Data for N-hydroxy-4-pyrimidinecarboxamide
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the pyrimidine ring. The exact shifts are influenced by the electronic effects of the substituents. |
| ¹H | 9.0 - 11.0 | N-OH proton, often broad and may exchange with deuterium (B1214612) in D₂O. |
| ¹H | 7.5 - 8.5 | -NH proton of the carboxamide, also potentially broad and exchangeable. |
| ¹³C | 150 - 165 | Carbons of the pyrimidine ring. |
| ¹³C | 160 - 170 | Carbonyl carbon of the carboxamide group. |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework and confirming the placement of functional groups. sdsu.eduyoutube.com
The application of these 2D NMR techniques provides a comprehensive and detailed structural map of N-hydroxy-4-pyrimidinecarboxamide. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. researchgate.net
HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental formula of a molecule. nih.govchemrxiv.org This high resolution is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The exact mass of the molecular ion of N-hydroxy-4-pyrimidinecarboxamide can be used to confirm its chemical formula (C₅H₅N₃O₂).
Interactive Data Table: HRMS Data for N-hydroxy-4-pyrimidinecarboxamide
| Ion Type | Calculated Exact Mass | Observed Mass | Notes |
| [M+H]⁺ | 140.0455 | Varies with experiment | Protonated molecule, commonly observed in positive ion mode ESI-MS. |
| [M-H]⁻ | 138.0309 | Varies with experiment | Deprotonated molecule, commonly observed in negative ion mode ESI-MS. |
| [M+Na]⁺ | 162.0274 | Varies with experiment | Sodium adduct, also common in ESI-MS. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the detection and identification of compounds in complex matrices such as biological fluids or reaction mixtures. nih.govresearchgate.net In an LC-MS/MS experiment, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to N-hydroxy-4-pyrimidinecarboxamide is selected and fragmented, producing a characteristic pattern of product ions. researchgate.netrsc.org This fragmentation pattern serves as a molecular fingerprint for positive identification.
Common fragmentation pathways for related heterocyclic compounds often involve the cleavage of side chains and the fragmentation of the heterocyclic ring itself. The specific fragmentation pattern of N-hydroxy-4-pyrimidinecarboxamide would be key to its unambiguous identification in complex samples. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. pressbooks.publibretexts.org It is particularly useful for identifying the presence of specific functional groups. libretexts.org
Interactive Data Table: Characteristic IR Absorptions for N-hydroxy-4-pyrimidinecarboxamide
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration | Notes |
| N-O-H | 3300-2500 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |
| N-H | 3500-3300 | N-H stretch | Amide N-H stretch. |
| C-H (aromatic) | 3100-3000 | C-H stretch | From the pyrimidine ring. |
| C=O | 1760-1690 | C=O stretch | Carbonyl of the carboxamide group. lumenlearning.com |
| C=N, C=C | 1680-1475 | Ring stretching | Vibrations within the pyrimidine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.chlibretexts.org The absorption wavelengths provide information about the electronic structure of the molecule, particularly the extent of conjugation. uomustansiriyah.edu.iq Organic molecules with conjugated systems, like the pyrimidine ring in N-hydroxy-4-pyrimidinecarboxamide, exhibit characteristic UV absorptions. libretexts.org The spectrum would likely show π → π* transitions, and potentially n → π* transitions due to the presence of lone pairs on the nitrogen and oxygen atoms. elte.hu
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
Detailed crystallographic studies on various pyrimidine derivatives reveal a propensity for the formation of robust hydrogen-bonding networks. For instance, in the crystal structures of some N-(pyridine-2-carbonyl)pyridine-2-carboxamides, molecules are linked by N—H⋯N hydrogen bonds, forming distinct layers within the crystal lattice. cdsanalytical.com Similarly, a pyrido[2,3-d]pyrimidine (B1209978) compound has been shown to exhibit multiple hydrogen bonds, including N–H···N and C–H···O interactions, which play a major role in its crystal packing. nih.gov The presence of both a hydrogen bond donor (the hydroxylamine (B1172632) group) and multiple hydrogen bond acceptors (the pyrimidine ring nitrogens and the carbonyl oxygen) in N-hydroxy-4-pyrimidinecarboxamide suggests that it would also form extensive hydrogen-bonded networks.
Co-crystal analysis, a technique used to modify the physicochemical properties of a compound by crystallizing it with a second component (a coformer), is also highly relevant for N-hydroxy-4-pyrimidinecarboxamide. The ability of pyrimidine derivatives to form co-crystals has been demonstrated. For example, co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid have been successfully prepared and structurally characterized, revealing intermolecular O–H···N and N–H···O hydrogen bonds between the pyrimidine and the coformer. youtube.com Given the hydrogen bonding capabilities of the N-hydroxy-4-pyrimidinecarboxamide molecule, it is a strong candidate for the formation of co-crystals with various coformers, which could be explored to enhance properties such as solubility and stability.
Chromatographic Techniques for Purification and Purity Assessment in Research
Chromatographic methods are indispensable tools for the purification of synthesized N-hydroxy-4-pyrimidinecarboxamide and for the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for non-volatile compounds, while Gas Chromatography (GC) can be employed for the analysis of any volatile byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. nih.gov The development of a robust and validated HPLC method is essential for determining the purity of N-hydroxy-4-pyrimidinecarboxamide and for monitoring reaction progress during its synthesis. While a specific, validated HPLC method for N-hydroxy-4-pyrimidinecarboxamide is not published, methods for analogous pyrimidine derivatives and hydroxamic acids can be adapted.
Reversed-phase HPLC is the most common mode of separation for these types of compounds. nih.gov This typically involves a non-polar stationary phase (such as C8 or C18 silica (B1680970) gel) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyrimidine derivatives, the mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as phosphate (B84403) or acetate (B1210297) buffer, to control the pH and improve peak shape. nih.gov
The detection of N-hydroxy-4-pyrimidinecarboxamide is readily achieved using a UV detector, as the pyrimidine ring is a strong chromophore. The selection of the detection wavelength would be optimized based on the UV spectrum of the compound to ensure maximum sensitivity.
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. This would involve the analysis of parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity over a defined concentration range, and precision (repeatability and intermediate precision).
Below is a table summarizing typical HPLC conditions that could serve as a starting point for developing a method for N-hydroxy-4-pyrimidinecarboxamide, based on methods for related compounds.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient to 35 °C |
| Detector | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 5 - 20 µL |
This table presents a generalized starting point for HPLC method development for N-hydroxy-4-pyrimidinecarboxamide based on methods for structurally related compounds.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of N-hydroxy-4-pyrimidinecarboxamide, GC would be most applicable for the analysis of volatile impurities or byproducts that may be present from the synthetic route. The target compound itself is expected to have low volatility due to its polar nature and hydrogen bonding capabilities, making it unsuitable for direct GC analysis without derivatization.
However, the starting materials or solvents used in the synthesis of N-hydroxy-4-pyrimidinecarboxamide could be potential volatile impurities. For instance, if the synthesis involves the use of pyrimidine precursors or other small organic molecules, GC can be used to detect their residual presence in the final product.
For the analysis of pyrimidine bases by GC, a derivatization step, such as silylation, is often necessary to increase their volatility and thermal stability. nih.gov This involves reacting the compound with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are more amenable to GC analysis.
A typical GC method for volatile impurities would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for the identification of unknown impurities.
| Parameter | Typical Conditions for Volatile Impurity Analysis |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temperature of 50-100°C, ramped to 250-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines general GC conditions that could be used for the analysis of potential volatile byproducts in the synthesis of N-hydroxy-4-pyrimidinecarboxamide.
Investigations in Biological Systems and Mechanistic Biology of N Hydroxy 4 Pyrimidinecarboxamide
Cellular Uptake and Intracellular Localization Mechanisms in Model Systems
Currently, there is no specific information available in the peer-reviewed scientific literature detailing the cellular uptake mechanisms or the intracellular localization of N-hydroxy-4-pyrimidinecarboxamide in any model systems. Research has not yet elucidated whether this compound enters cells via passive diffusion, active transport, or other mechanisms, nor has its subcellular distribution been documented.
Modulation of Cellular Pathways and Signaling Networks in In Vitro Models
The impact of N-hydroxy-4-pyrimidinecarboxamide on cellular pathways and signaling networks remains an uninvestigated area. Comprehensive studies are required to understand how this molecule may influence the intricate web of cellular communication.
No transcriptomic studies have been published to date that profile changes in gene expression in any cell line or model system following treatment with N-hydroxy-4-pyrimidinecarboxamide. Such studies would be crucial for identifying the genetic pathways modulated by the compound.
Table 1: Summary of Hypothetical Gene Expression Profiling Data No data is currently available in the scientific literature.
| Cell Line/Model System | Treatment Conditions | Key Upregulated Genes | Key Downregulated Genes |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is a lack of available proteomic data concerning the effects of N-hydroxy-4-pyrimidinecarboxamide. Investigations into its impact on total protein expression levels and post-translational modifications—such as phosphorylation, acetylation, or ubiquitination—have not been reported. These analyses would be essential for understanding the compound's mechanism of action at the protein level.
Table 2: Summary of Hypothetical Proteomic Analysis No data is currently available in the scientific literature.
| Cell Line/Model System | Key Proteins with Altered Expression | Observed Post-Translational Modifications |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
The effect of N-hydroxy-4-pyrimidinecarboxamide on the metabolome of cells or biological systems has not been characterized. Metabolomic studies would be necessary to determine if the compound alters metabolic pathways, such as glycolysis, the citric acid cycle, or lipid metabolism.
Table 3: Summary of Hypothetical Metabolomic Profiling No data is currently available in the scientific literature.
| Model System | Key Altered Metabolites | Implicated Metabolic Pathway |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Biochemical Characterization in Cell-Free and Recombinant Protein Systems
There are no published reports on the biochemical characterization of N-hydroxy-4-pyrimidinecarboxamide in cell-free assays or with recombinant proteins. Such experiments are fundamental for identifying direct molecular targets, like specific enzymes or receptors, and for determining binding affinities and kinetics. Without this research, the direct molecular interactions of the compound remain unknown.
Mechanistic Studies in Simplified Organismal Models (e.g., yeast, bacteria, specific isolated tissues)
Mechanistic studies of N-hydroxy-4-pyrimidinecarboxamide in simplified model organisms such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), or in isolated tissue preparations, have not been documented in the scientific literature. These types of studies are pivotal for understanding the compound's fundamental biological effects in a less complex environment, which can provide insights into its potential mechanisms in higher organisms.
Biomarker Identification and Validation in Preclinical Research Models
The identification and validation of robust biomarkers are critical for the preclinical development of novel therapeutic agents. For compounds like N-hydroxy-4-pyrimidinecarboxamide, which contains a hydroxamic acid moiety often associated with histone deacetylase (HDAC) inhibition, biomarker strategies in preclinical models frequently focus on target engagement, pharmacodynamic effects, and indicators of downstream biological activity. researchgate.netnih.gov While direct studies on N-hydroxy-4-pyrimidinecarboxamide are not extensively detailed in publicly available literature, the approaches used for structurally or mechanistically related compounds provide a framework for potential biomarker identification and validation.
Preclinical research on various hydroxamic acid-containing and pyrimidine-based molecules demonstrates a range of biomarker strategies. These often involve assessing the modulation of specific proteins and pathways that are key to the compound's mechanism of action. For instance, in the context of HDAC inhibitors, biomarkers can include direct evidence of histone acetylation, as well as the downstream consequences of altered gene expression.
One area of investigation for related compounds has been the impact on cell cycle regulation and apoptosis. For example, a novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, compound 5j, was shown in preclinical breast cancer models to induce cell cycle arrest and apoptosis. nih.gov This was accompanied by the modulation of specific proteins that serve as biomarkers of these processes. nih.gov
In a different mechanistic context, for pyrimidine (B1678525) derivatives that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylases, such as MK-8617, preclinical studies in mice and rats have utilized biomarkers like plasma erythropoietin (EPO) and circulating reticulocytes to demonstrate target engagement and biological response. nih.gov
The following tables summarize biomarker data from preclinical studies of related compounds, illustrating the types of biomarkers that could be relevant for assessing the activity of N-hydroxy-4-pyrimidinecarboxamide, assuming a similar mechanism of action.
Table 1: Biomarker Modulation by HDAC Inhibitor 5j in a Human Breast Cancer Xenograft Model
| Biomarker | Biological Process | Observed Effect | Reference |
| p21 | Cell Cycle Regulation | Upregulation | nih.gov |
| Caspase-3 | Apoptosis | Activation | nih.gov |
| Bcl-xL | Apoptosis | Downregulation | nih.gov |
| MMP2 | Cell Invasion | Downregulation of active form | nih.gov |
Table 2: Pharmacodynamic Biomarkers for the HDAC Inhibitor Romidepsin in Preclinical Models
| Biomarker | Analytical Method | Biological Relevance | Observed Effect | Reference |
| Histone Acetylation (H3K27ac, H4ac) | CUT&Tag | Target Engagement, Epigenetic Modification | Global increase and redistribution from promoters | nih.gov |
| BRD4 | CUT&Tag | Transcriptional Regulation | Concomitant changes with histone acetylation | nih.gov |
| Phosphorylated H2A.X (γH2AX) | Immunoblotting | DNA Damage | Modest increase | nih.gov |
| Cleaved Caspase-3 | Immunoblotting | Apoptosis | Modest increase | nih.gov |
Table 3: Biomarkers for the HIF Prolyl Hydroxylase Inhibitor MK-8617 in Preclinical Animal Models
| Biomarker | Animal Model | Biological Response | Reference |
| Plasma EPO | Mouse, Rat | Stimulation of Erythropoiesis | Elevation |
| Circulating Reticulocytes | Mouse, Rat | Stimulation of Erythropoiesis | Elevation |
| Hemoglobin | Rat | Hematological Change | Elevation after 4 weeks of administration |
These examples from related compounds underscore a common strategy in preclinical biomarker identification: linking the proposed mechanism of action to measurable molecular and physiological endpoints. For a compound like N-hydroxy-4-pyrimidinecarboxamide, a preclinical biomarker plan would likely involve initial in vitro studies to confirm its molecular target (e.g., specific HDACs) and its effect on cancer cell lines. Subsequent in vivo studies in xenograft or other animal models would then aim to validate these biomarkers, assessing target engagement in tumor tissue and systemic indicators of biological activity. The validation of such biomarkers is a crucial step in establishing a compound's therapeutic potential and guiding its further development.
Emerging Research Avenues and Future Directions for N Hydroxy 4 Pyrimidinecarboxamide
Exploration of Novel Biological Targets and Mechanistic Hypotheses
Recent research has identified Kynurenine-3-monooxygenase (KMO) as a primary biological target for derivatives of N-hydroxy-4-pyrimidinecarboxamide. nih.gov KMO is a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine (B1673888) pathway. nih.govwikipedia.org This pathway is responsible for over 95% of tryptophan degradation in mammals and produces several neuroactive metabolites. wikipedia.orgnih.gov
KMO is a FAD-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to produce 3-hydroxykynurenine (3-OH-KYN). nih.govwikipedia.org This position is a crucial branch point. Inhibition of KMO is hypothesized to be neuroprotective because it shunts the pathway away from producing metabolites linked to neurotoxicity, such as 3-OH-KYN and quinolinic acid. nih.govnih.gov Quinolinic acid is an agonist of the NMDA receptor and can lead to excitotoxic cell death. wikipedia.orgnih.gov
By inhibiting KMO, the metabolism of kynurenine is redirected towards the production of kynurenic acid (KYNA), a known neuroprotectant that acts as an antagonist at several glutamate (B1630785) receptors. nih.govmdpi.com This shift from neurotoxic to neuroprotective metabolites is the central mechanistic hypothesis behind the therapeutic interest in KMO inhibitors. A patent for kynurenine-3-monooxygenase inhibitors specifically lists 6-(3,4-dichlorophenyl)-N-hydroxypyrimidine-4-carboxamide as a compound of interest, highlighting its role in this mechanism. nih.gov Studies have shown that genetic deletion of KMO in mice leads to a significant increase in circulating kynurenine and KYNA levels while drastically reducing quinolinic acid, providing strong validation for this target. physiology.org
Furthermore, KMO expression is known to increase during inflammatory conditions, and its activity has been implicated in the pathogenesis of neurodegenerative disorders like Huntington's, Alzheimer's, and Parkinson's disease, making it an attractive drug target. nih.govwikipedia.org
| Metabolite | Function/Significance | Effect of KMO Inhibition |
|---|---|---|
| L-kynurenine | Central intermediate at a key branch point of the pathway. nih.gov | Increased |
| 3-hydroxykynurenine (3-OH-KYN) | Product of KMO activity; associated with oxidative stress and cytotoxicity. nih.gov | Decreased |
| Quinolinic Acid (QUIN) | Downstream metabolite; an NMDA receptor agonist linked to excitotoxicity. wikipedia.org | Decreased |
| Kynurenic Acid (KYNA) | Product of an alternative branch; acts as a neuroprotective NMDA receptor antagonist. mdpi.com | Increased |
Development of Advanced Analytical Tools for High-Throughput Screening in Academic Research
The identification of potent and selective KMO inhibitors, such as those based on the N-hydroxy-4-pyrimidinecarboxamide scaffold, relies on the availability of robust screening methods. Traditional methods for measuring KMO activity often involve complex and time-consuming techniques like high-performance liquid chromatography. wikigenes.org To accelerate the discovery of new chemical entities, there has been a focus on developing advanced analytical tools suitable for high-throughput screening (HTS).
One such significant development is a facile, fluorescence-based KMO assay optimized for HTS. nih.gov This assay leverages the change in fluorescence associated with the consumption of the NADPH cofactor during the KMO-catalyzed reaction. It offers a throughput approximately 20 times higher than previously reported KMO assays. nih.gov The robustness of this HTS assay was demonstrated by screening a library of 110,000 compounds with an excellent average Z' value of 0.80, a statistical parameter indicating high quality and reliability for an HTS assay. nih.gov The successful implementation of this screening method led to the identification of novel KMO inhibitor scaffolds, which are now undergoing further medicinal chemistry development. nih.gov Such HTS-compatible tools are crucial for academic and industrial research, enabling the rapid evaluation of large compound libraries to identify starting points for new therapeutic agents targeting KMO.
Application of Artificial Intelligence and Machine Learning in N-hydroxy-4-pyrimidinecarboxamide Research
For a target like KMO, ML models can be trained on existing data of known inhibitors to predict the activity of new, untested compounds. nih.govmichaeloneill.org This process, known as virtual screening, can analyze thousands or even millions of potential inhibitors in a fraction of the time required for physical screening, significantly reducing costs and labor. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for high potency and selectivity against KMO, while also predicting desirable properties like solubility and low toxicity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing ML technique, can be developed to identify the key chemical features of the N-hydroxy-4-pyrimidinecarboxamide scaffold that are critical for KMO inhibition. nih.gov As datasets of KMO inhibitors grow, the predictive power of these AI tools will improve, guiding medicinal chemists to synthesize the most promising candidates and speeding up the development of next-generation inhibitors. youtube.com
Potential for Chemical Probe Development based on the N-hydroxy-4-pyrimidinecarboxamide Scaffold
A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein target, like KMO, in cells and organisms. The N-hydroxy-4-pyrimidinecarboxamide scaffold shows promise for the development of such probes. A good chemical probe must have high affinity for its target and low affinity for all other proteins to ensure that any observed biological effects are due to the modulation of the intended target.
The development of potent and specific KMO inhibitors, such as GSK180, which was discovered through a medicinal chemistry strategy modifying the kynurenine substrate, demonstrates that high selectivity is achievable. nih.gov An inhibitor based on the N-hydroxy-4-pyrimidinecarboxamide scaffold could be further optimized for potency and selectivity. Subsequently, it could be modified by adding a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) or a reactive group for covalent labeling. Such a probe would be an invaluable research tool to:
Visualize the subcellular localization of KMO.
Identify new KMO-interacting proteins.
Clarify the role of KMO in different cell types and disease states with high precision.
The availability of such probes would greatly enhance the biological understanding of the kynurenine pathway and the specific role KMO plays in health and disease. wikigenes.org
Integration with Systems Biology Approaches for Comprehensive Understanding of its Molecular Action
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. The kynurenine pathway is deeply integrated with cellular metabolism and immune signaling, making it an ideal candidate for systems-level analysis. nih.govbiorxiv.org Inhibiting a key enzyme like KMO with a specific molecule such as an N-hydroxy-4-pyrimidinecarboxamide derivative will have widespread downstream consequences.
A systems biology approach, integrating multi-omics technologies like metabolomics, transcriptomics, and proteomics, can provide a comprehensive map of the molecular changes that occur following KMO inhibition. For instance, a recent study used a multi-omics analysis in a mouse model to show how the kynurenine pathway contributes to rewired NAD+ metabolism and oxidative stress in liver fibrosis. biorxiv.org
Using a potent and selective KMO inhibitor in such a model would allow researchers to precisely track the flow of metabolites through the entire pathway and assess the global impact on gene expression and protein networks. biorxiv.org This integrated view can help:
Uncover previously unknown functions of KMO.
Identify novel biomarkers to track disease progression or drug response.
Understand the complex interplay between tryptophan metabolism, inflammation, and cellular energy. nih.gov
This comprehensive understanding is essential for predicting the full therapeutic potential and possible off-target effects of targeting KMO, paving the way for more effective and safer treatments.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Pyrimidinecarboxamide, N-hydroxy- (9CI)?
Answer:
The synthesis typically involves the condensation of a pyrimidine carboxylic acid derivative with hydroxylamine. For example:
- Step 1: React 4-pyrimidinecarboxylic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2: Treat the intermediate with hydroxylamine (NHOH) under basic conditions (pH 8–9) to yield the N-hydroxycarboxamide.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Validation: Confirm product identity via H NMR (e.g., hydroxyl proton at δ 9.5–10.5 ppm) and LC-MS (observed [M+H] ion matching theoretical molecular weight ~153.12 g/mol) .
Advanced: How can binding interactions between 4-Pyrimidinecarboxamide, N-hydroxy- and nucleic acid G-quadruplexes be quantitatively assessed?
Answer:
- Fluorescence Titration: Monitor changes in intrinsic fluorescence of the compound upon incremental addition of G-quadruplex DNA. Calculate binding constants () using the Stern-Volmer equation.
- Isothermal Titration Calorimetry (ITC): Directly measure heat exchange to determine stoichiometry () and binding affinity (). For weak interactions ( M), use high ligand concentrations .
- Job Plot Analysis: Confirm 1:1 binding stoichiometry by varying molar ratios of compound and DNA while maintaining total concentration constant .
Basic: What spectroscopic techniques are critical for structural validation of 4-Pyrimidinecarboxamide, N-hydroxy-?
Answer:
- H and C NMR: Identify characteristic peaks (e.g., hydroxylamide NH at δ 10–11 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm).
- IR Spectroscopy: Confirm carbonyl (C=O stretch ~1650 cm) and hydroxylamide (N–O stretch ~930 cm) functional groups.
- Mass Spectrometry: Use ESI-MS or EI-MS to verify molecular ion ([M+H] = 153.12) and fragmentation patterns .
Advanced: How can tautomeric equilibria in 4-Pyrimidinecarboxamide, N-hydroxy- lead to conflicting NMR data, and how is this resolved?
Answer:
- Issue: Tautomerism between keto-enol or hydroxylamide forms may cause peak splitting or shifting.
- Resolution Methods:
- Variable Temperature NMR: Perform experiments at low (e.g., −40°C) and high temperatures to "freeze" or average tautomeric states.
- DFT Calculations: Compare experimental chemical shifts with computed values for tautomers to identify dominant forms.
- Deuterium Exchange: Track exchangeable protons (e.g., NH, OH) in DO to confirm labile groups .
Basic: What stability considerations are critical for long-term storage of 4-Pyrimidinecarboxamide, N-hydroxy-?
Answer:
- Storage Conditions: Store at −20°C under inert gas (argon) in amber vials to prevent photodegradation.
- Degradation Risks: Hydrolysis of the hydroxylamide group under humid conditions; monitor via periodic LC-MS.
- Handling: Use anhydrous solvents and gloveboxes for synthesis and aliquoting .
Advanced: How do substituent modifications on the pyrimidine ring influence the bioactivity of N-hydroxycarboxamide derivatives?
Answer:
- Method: Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 5-methoxy or 2-amino substitutions) and testing biological activity (e.g., enzyme inhibition).
- Key Parameters:
- Electron-Withdrawing Groups (e.g., NO): Enhance hydrogen-bonding capacity with target biomolecules.
- Steric Effects: Bulky substituents (e.g., ethoxy) may reduce binding affinity to planar DNA structures.
- Tools: Molecular docking (e.g., AutoDock) to predict binding modes and guide synthetic design .
Advanced: How can conflicting mass spectrometry data from different ionization methods be reconciled?
Answer:
- Issue: ESI-MS may show [M+H] ions, while EI-MS produces fragment-rich spectra with low molecular ion intensity.
- Resolution:
Basic: What chromatographic methods are optimal for purity analysis of 4-Pyrimidinecarboxamide, N-hydroxy-?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 20 min.
- TLC: Silica gel 60 F, eluent: chloroform/methanol (9:1); visualize under UV (254 nm) or ninhydrin staining for NH groups .
Advanced: What strategies mitigate low solubility of 4-Pyrimidinecarboxamide, N-hydroxy- in aqueous buffers?
Answer:
- Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment: Solubilize the compound in mildly basic buffers (pH 8–9) where the hydroxylamide group deprotonates.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability for cellular assays .
Advanced: How can computational modeling predict the interaction of 4-Pyrimidinecarboxamide, N-hydroxy- with metalloenzymes?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to active sites (e.g., histone deacetylases). Focus on chelation potential via the hydroxylamide oxygen and pyrimidine nitrogen.
- MD Simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of enzyme-ligand complexes.
- QM/MM Calculations: Evaluate electronic interactions (e.g., charge transfer) at the binding site using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
